1-(Thiophen-2-yl)propan-2-ol
Overview
Description
1-(Thiophen-2-yl)propan-2-ol is an organic compound featuring a thiophene ring attached to a propanol group
Mechanism of Action
Target of Action
1-(Thiophen-2-yl)propan-2-ol is a thiophene-based compound . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Thiophene derivatives are known to affect various biochemical pathways due to their wide range of pharmacological properties .
Result of Action
Thiophene derivatives are known to have various pharmacological effects, suggesting that this compound could potentially have similar effects .
Biochemical Analysis
Biochemical Properties
1-(Thiophen-2-yl)propan-2-ol plays a role in various biochemical reactions, particularly those involving thiophene derivatives. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are responsible for its metabolism. The compound undergoes hydroxylation and deamination, leading to the formation of metabolites such as thiophene S-oxides . These interactions highlight the compound’s potential as a substrate for enzymatic reactions and its involvement in metabolic pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the central nervous system by acting as a norepinephrine-dopamine reuptake inhibitor . This action can lead to changes in neurotransmitter levels, impacting cell function and signaling. Additionally, the compound’s interaction with cytochrome P450 enzymes can influence cellular metabolism and the detoxification processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound binds to cytochrome P450 enzymes, leading to the formation of reactive metabolites such as thiophene S-oxides . These metabolites can further interact with cellular components, potentially causing oxidative stress and influencing gene expression. The compound’s ability to inhibit norepinephrine and dopamine reuptake also contributes to its molecular mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is rapidly absorbed and metabolized, with peak concentrations achieved within minutes of administration . Over time, the compound undergoes metabolic transformations, leading to the formation of inactive metabolites. Long-term exposure to the compound may result in cumulative effects on cellular function, including potential oxidative damage and alterations in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulation of neurotransmitter levels and improved cognitive function . At high doses, the compound can cause toxic effects, including neurotoxicity and oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.
Metabolic Pathways
This compound is involved in metabolic pathways that include hydroxylation and deamination by cytochrome P450 enzymes . These reactions lead to the formation of metabolites such as thiophene S-oxides and thiophene-2-carboxylic acid. The compound’s metabolism is influenced by the presence of cofactors and other enzymes, affecting metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilic nature allows it to cross cell membranes and accumulate in specific tissues. Transporters such as organic anion-transporting polypeptides may facilitate its uptake and distribution, influencing its localization and accumulation within cells.
Subcellular Localization
This compound exhibits subcellular localization, with its activity and function influenced by its distribution within cellular compartments . The compound may be directed to specific organelles through targeting signals or post-translational modifications. Its presence in organelles such as the endoplasmic reticulum and mitochondria can impact cellular processes, including protein synthesis and energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of thiophene with propylene oxide in the presence of a catalyst. This reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for commercial applications .
Chemical Reactions Analysis
Types of Reactions: 1-(Thiophen-2-yl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde, depending on the conditions and reagents used.
Reduction: The compound can be reduced to form different derivatives, often involving the use of hydrogen gas and a suitable catalyst.
Substitution: The thiophene ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Thiophene-2-carboxaldehyde or thiophene-2-carboxylic acid.
Reduction: Thiophene-2-ylpropanol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
1-(Thiophen-2-yl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Comparison with Similar Compounds
Thiopropamine: An analogue of amphetamine with a thiophene ring, known for its stimulant effects.
Methiopropamine: A structural analogue of methamphetamine, used as a research chemical.
Uniqueness: 1-(Thiophen-2-yl)propan-2-ol stands out due to its specific structural features and versatile reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-thiophen-2-ylpropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10OS/c1-6(8)5-7-3-2-4-9-7/h2-4,6,8H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQOLCQNLKZBNMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CS1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701310437 | |
Record name | α-Methyl-2-thiopheneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701310437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62119-81-7 | |
Record name | α-Methyl-2-thiopheneethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62119-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Methylthiophen-2-ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062119817 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC76073 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76073 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | α-Methyl-2-thiopheneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701310437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-methylthiophen-2-ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.633 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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